2-Hexylcyclohexane-1,3-dione
Description
Structure
3D Structure
Properties
CAS No. |
63649-31-0 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-hexylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-7-10-11(13)8-6-9-12(10)14/h10H,2-9H2,1H3 |
InChI Key |
PWTMIQLILLFLNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C(=O)CCCC1=O |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2 Hexylcyclohexane 1,3 Dione Systems
Tautomerism and Enolization Equilibria in 1,3-Dione Systems
The structure of 2-hexylcyclohexane-1,3-dione, like other 1,3-dicarbonyl compounds, is characterized by the presence of keto-enol tautomerism. This phenomenon involves a chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol). quora.com In solution, 1,3-cyclohexanedione (B196179) predominantly exists as its enol tautomer. wikipedia.org
The keto-enol tautomerism is influenced by several factors, including the solvent and the substituents present in the molecule. researchgate.net While the keto tautomer is often assumed to be more polar, this is not always the case, especially for acyclic 1,3-dicarbonyl compounds. acs.org For cyclic 1,3-diketones like dimedone, which cannot form an intramolecular hydrogen bond in its enolic form, the enol is stabilized by a network of intermolecular hydrogen bonds. researchgate.netresearchgate.net The solvent environment plays a significant role in the equilibrium between the two tautomers. researchgate.net
Theoretical studies on benzoylcyclohexane-1,3-dione and its derivatives have shown that the presence of a substituent at the 2-position affects the interconversion between endocyclic and exocyclic enol forms. researchgate.net
| Factor | Description |
| Solvent Polarity | The equilibrium can be shifted by the polarity of the solvent. Polar solvents can stabilize the more polar tautomer through hydrogen bonding. researchgate.netresearchgate.net |
| Substituents | The electronic and steric properties of substituents on the dione (B5365651) ring can influence the relative stability of the keto and enol forms. researchgate.net |
| Intramolecular Hydrogen Bonding | Acyclic 1,3-diones can form intramolecular hydrogen bonds in the enol form, which stabilizes it. This is not possible in cyclic systems like cyclohexane-1,3-dione. researchgate.net |
| Intermolecular Hydrogen Bonding | In the absence of intramolecular hydrogen bonding, enols of cyclic 1,3-diones can be stabilized by forming hydrogen bonds with other molecules, including the solvent or other dione molecules. researchgate.net |
| Temperature | Temperature can affect the position of the equilibrium. |
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of this compound is characterized by both nucleophilic and electrophilic behavior, stemming from its dicarbonyl structure. The carbon atom situated between the two carbonyl groups (the C2 position) is highly acidic and readily forms an enolate anion, which is a potent nucleophile. jindunchemistry.com
This nucleophilic character allows this compound to participate in a variety of reactions, including Michael additions. researchgate.net For instance, the synthesis of various cyclohexane-1,3-dione derivatives can be achieved through a Michael-Claisen condensation process. organic-chemistry.org
The carbonyl carbons, on the other hand, are electrophilic and susceptible to attack by nucleophiles. This dual reactivity makes this compound a versatile intermediate in organic synthesis. evitachem.comgoogle.com
Rearrangement Reactions Involving the Dione Moiety
The cyclohexane-1,3-dione moiety can undergo various rearrangement reactions. One notable example is the rearrangement of methylenebis(cyclohexane-1,3-dione) enols, which can be induced by Mn(III)-catalyzed aerobic oxidation. This reaction can lead to the formation of octahydrobenzo[c]chromenetrione derivatives through a Claisen and retro-Claisen reaction sequence. acs.org
Acid-Catalyzed and Base-Catalyzed Transformations
Both acids and bases can catalyze transformations of this compound.
Acid-Catalyzed Reactions: Under acidic conditions, 1,3-cyclohexanedione can react with alcohols to form 3-alkoxyenones. wikipedia.org The loading and concentration of the acid catalyst can significantly affect the reaction rate and outcome. acs.org
Base-Catalyzed Reactions: Bases are commonly used to generate the enolate of this compound, which then acts as a nucleophile in various condensation reactions. organic-chemistry.org For example, the synthesis of cyclohexane-1,3-dione derivatives from acetone (B3395972) and α,β-unsaturated esters is achieved through a base-catalyzed consecutive Michael-Claisen process. organic-chemistry.org The cyclization of δ-keto-esters to form cyclohexane-1,3-diones is also a base-catalyzed reaction, traditionally using sodium methoxide. google.com
Oxidative Transformations and Radical Chemistry (General dione chemistry)
The cyclohexane-1,3-dione ring system can undergo oxidative transformations. The Mn(III)-catalyzed aerobic oxidation of methylenebis(cyclohexane-1,3-dione) enols is a prominent example, which can lead to endoperoxidation and hydroperoxidation reactions. acs.org The oxidation of a mixture of cyclohexane (B81311) and cyclohexanone (B45756) with oxygen in the presence of catalysts can be a method for synthesizing adipic acid. nih.gov
The radical chemistry of 1,3-diones is also an area of interest. For instance, the reaction of indane-1,3-dione, a related dione, with certain fluorinating agents may involve the formation of radical species. nih.gov
Applications in Advanced Organic Synthesis
Role as Building Blocks in Cyclohexanoid Natural Product Synthesis
2-Substituted-cyclohexane-1,3-diones are recognized as important intermediates in the synthesis of natural products and other biologically significant molecules. google.com The core cyclohexane-1,3-dione unit is a structural motif found in several natural products and serves as a critical starting point for their total synthesis. google.com
A notable discovery has identified 2,5-dialkylcyclohexane-1,3-diones as a distinct class of natural products themselves. nih.govuzh.ch These compounds, termed chiloglottones, function as sex pheromones for pollinator species of Australian orchids from the genus Chiloglottis. nih.govuzh.ch The specific substitution pattern on the cyclohexane-1,3-dione ring is crucial for attracting the correct pollinator. nih.gov The likely biogenesis from common fatty acid precursors suggests that 2,5-dialkylcyclohexane-1,3-diones may be a more widespread, yet previously overlooked, class of natural compounds. nih.govuzh.ch
| Identified Natural Products | Chemical Name | Role |
| Chiloglottone 1 | 2-ethyl-5-propylcyclohexan-1,3-dione | Pollinator attractant for Chiloglottis orchids. nih.govuzh.ch |
| Chiloglottone 2 | 2-ethyl-5-pentylcyclohexan-1,3-dione | Pollinator attractant for Chiloglottis orchids. nih.govuzh.ch |
| Chiloglottone 3 | 2-butyl-5-methylcyclohexan-1,3-dione | Pollinator attractant for Chiloglottis orchids. nih.govuzh.ch |
The synthesis of such natural products and their analogs often relies on building the substituted cyclohexane-1,3-dione core. google.com Furthermore, other natural polyketides, such as those isolated from Peperomia, possess the 2-acyl-cyclohexane-1,3-dione structure and exhibit a range of biological activities. mdpi.com The versatility of the cyclohexane-1,3-dione unit makes it a valuable chiral building block for creating optically active natural products containing cyclohexane (B81311) rings. elsevierpure.com
Precursors for Complex Heterocyclic Systems
The reactivity of the dione (B5365651) system in 2-hexylcyclohexane-1,3-dione makes it an ideal precursor for constructing fused and spirocyclic heterocyclic compounds through multicomponent reactions. These reactions are powerful tools in modern chemistry, allowing for the rapid generation of complex molecules from simple starting materials in a single step. semanticscholar.org
Polyhydroquinolines (PHQs) are a significant class of nitrogen-containing heterocycles with a broad spectrum of pharmacological properties. nih.govnih.gov The most common and efficient method for their synthesis is the Hantzsch condensation, a four-component reaction. nih.govjsynthchem.com In this reaction, this compound can serve as the β-dicarbonyl component, which reacts with an aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonium (B1175870) source (such as ammonium acetate). semanticscholar.orgjsynthchem.comresearchgate.net
The reaction is highly versatile and can be performed using various catalysts, including ionic liquids, nanoboehmite, or under solvent-free conditions, reflecting modern green chemistry principles. jsynthchem.comresearchgate.net The process typically involves the initial Knoevenagel condensation between the aldehyde and the dione, followed by the formation of an enamine from the β-ketoester and ammonia. jsynthchem.com A subsequent Michael addition and cyclization yield the final polyhydroquinoline product. jsynthchem.com This method allows for the synthesis of PHQs with substitutions at various positions, influenced by the choice of starting materials. jsynthchem.com
| Component | Role in Hantzsch Synthesis | Example |
| Aldehyde | Provides the C4 and substituent at C4 | Aromatic or Aliphatic Aldehydes semanticscholar.orgjsynthchem.com |
| β-Dicarbonyl Compound | Forms part of the heterocyclic ring | This compound |
| β-Ketoester | Forms the remaining part of the pyridine (B92270) ring | Ethyl Acetoacetate nih.govjsynthchem.com |
| Nitrogen Source | Provides the nitrogen atom for the heterocycle | Ammonium Acetate (B1210297) nih.govjsynthchem.com |
Multi-component reactions (MCRs) involving cyclohexane-1,3-dione are a cornerstone for synthesizing fused heterocyclic systems, including pyrans and pyridines. nih.govnih.gov These compounds are of great interest due to their prevalence in pharmacologically active drugs. nih.govnih.gov
Fused pyran derivatives, specifically 7,8-dihydro-4H-chromen-5(6H)-ones, can be synthesized through the reaction of this compound with an aromatic aldehyde and an active methylene (B1212753) compound like diethylmalonate, often catalyzed by a base such as triethylamine. nih.gov
Similarly, fused pyridine derivatives can be obtained. When the multi-component reaction of the dione, an aldehyde, and a source of the C-N fragment is carried out with ammonium acetate as the catalyst and nitrogen source, it leads to the formation of 1,4,5,6,7,8-hexahydroquinoline derivatives. nih.gov The choice of reagents and reaction conditions can be tailored to favor the formation of either the pyran or the pyridine ring system. nih.govnih.gov
Cyclohexane-1,3-diones can be utilized as key starting materials for the synthesis of 1,2,4-triazine (B1199460) derivatives. nih.gov A synthetic strategy involves reacting a diazonium salt with cyclohexane-1,3-dione to form a hydrazinyl intermediate. nih.gov This intermediate is a versatile precursor that can undergo further heterocyclization reactions. For example, reaction with phenylisothiocyanate can yield a tetrahydrobenzo[e] mdpi.comjsynthchem.comnih.govtriazine derivative. nih.gov This demonstrates that the dione framework of this compound can be effectively transformed into the core structure of complex triazine heterocycles, which are known to possess a range of biological activities. nih.gov
Xanthene derivatives, particularly 1,8-dioxo-octahydroxanthenes, are readily synthesized using cyclohexane-1,3-dione or its derivatives as the core building block. researchgate.netijcrt.org The standard method is a condensation reaction between an aldehyde and two equivalents of the dione. ijcrt.orgrsc.org
This reaction can be catalyzed by a variety of agents, including acids, bases like piperidine, or heterogeneous catalysts such as SmCl3/SiO2 or metal-exchanged zeolites, sometimes under solvent-free conditions. ijcrt.orgrsc.org The use of this compound in this reaction would lead to the formation of a xanthene structure with hexyl groups at the 2- and 7-positions, showcasing a direct method for incorporating alkyl chains into the xanthene scaffold.
The utility of this compound extends to the synthesis of other important heterocyclic frameworks. The intermediates derived from its reactions can be further cyclized to form a variety of fused systems.
Fused Pyrazoles: The fused pyran derivatives (chromenones) synthesized from the dione can be reacted with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118). nih.gov This reaction transforms the pyran ring into a pyrazole (B372694) ring, resulting in chromeno[2,3-c]pyrazole derivatives. nih.gov
Fused Thiophenes: In certain multi-component reactions, the inclusion of elemental sulfur or a sulfur-containing reagent can lead to the formation of fused thiophene (B33073) rings. nih.gov
Spirocyclic Systems: The reactive nature of the dione is also amenable to the formation of spirocyclic compounds, which are common in many natural products. researchgate.net For instance, reactions can be designed to create spiro oxindole (B195798) skeletons, which are recognized for their significant biological activities. researchgate.net
Utilization in the Synthesis of Agrochemical Intermediates
The cyclohexane-1,3-dione scaffold is a crucial structural motif found in a variety of natural and synthetic compounds, including a class of herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The derivatization of this core structure, particularly at the 2-position with various acyl and alkyl groups, has been a fertile ground for the discovery of new agrochemical agents. While specific research focusing exclusively on this compound is not extensively detailed in publicly available literature, the synthesis and herbicidal activity of analogous 2-acyl-cyclohexane-1,3-diones provide a strong indication of its role as a key intermediate.
Research into a series of 76 congeners of 2-acyl-cyclohexane-1,3-diones, inspired by natural products from the Peperomia genus, has demonstrated the potent herbicidal activity of these molecules. mdpi.com The primary mechanism of action for these compounds is the inhibition of HPPD, an enzyme vital for plastoquinone (B1678516) biosynthesis in plants. mdpi.com Inhibition of this enzyme disrupts photosynthetic electron transport and the biosynthesis of carotenoids, leading to the characteristic bleaching of foliage in susceptible plants. mdpi.com
A significant finding from structure-activity relationship (SAR) studies on these compounds is that the nature of the alkyl side chain at the 2-position plays a critical role in determining the inhibitory potency against HPPD. In one extensive study, a 2-acyl-cyclohexane-1,3-dione featuring a C11 alkyl side chain was identified as the most active compound, exhibiting an I50app value of 0.18 ± 0.02 μM, which is slightly more potent than the commercial triketone herbicide sulcotrione (B48614) (I50app: 0.25 ± 0.02 μM). mdpi.com This highlights the importance of the lipophilicity and length of the alkyl chain for effective binding to the enzyme's active site. Given this trend, this compound, with its C6 alkyl chain, represents a synthetically relevant intermediate in the exploration of new herbicidal agents.
The general synthetic route to such 2-acyl-cyclohexane-1,3-diones involves the C-acylation of cyclohexane-1,3-dione. A common laboratory-scale method employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to facilitate the reaction between cyclohexane-1,3-dione and a carboxylic acid (in this case, heptanoic acid to yield the hexyl-acyl derivative), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and a base such as triethylamine. mdpi.com
The following table outlines a representative synthesis for a saturated 2-acyl-cyclohexane-1,3-dione, which can be adapted for the synthesis of this compound.
Table 1: Representative Synthesis of Saturated 2-Acyl-cyclohexane-1,3-diones
| Reactant 1 | Reactant 2 | Reagents | Solvent | Reaction Time |
|---|---|---|---|---|
| 1,3-Cyclohexanedione (B196179) | Carboxylic Acid (e.g., Heptanoic Acid) | Dicyclohexylcarbodiimide (DCC), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP) | Dichloromethane | 24 hours |
Data derived from a general synthetic procedure for 2-acyl-cyclohexane-1,3-diones. mdpi.com
Development of Novel Synthetic Methodologies Leveraging Dione Reactivity
The inherent reactivity of the 1,3-dione moiety in this compound and related compounds makes it a versatile building block for the synthesis of more complex heterocyclic systems. The development of novel synthetic methodologies that exploit this reactivity is an active area of chemical research. These methods often focus on creating diverse molecular scaffolds that can be screened for various biological activities.
One innovative approach involves the use of ultrasonic treatment to facilitate the C-acylation of 1,3-cyclohexanedione. For instance, a novel synthesis of 2-thienylcarbonyl-cyclohexane-1,3-dione was achieved using ultrasonic irradiation to promote the reaction between 1,3-cyclohexanedione and thiophene-2-carbonyl-chloride. conicet.gov.ar This resulting compound then served as a key intermediate for the preparation of bicyclic systems like tetrahydro-4H-indazol-4-ones and 6,7-dihydrobenzisoxazole through reactions with various hydrazines and hydroxylamine, respectively. conicet.gov.ar This demonstrates how the core dione structure can be elaborated into more complex heterocyclic frameworks.
Another area of development is the synthesis of ligands and their metal complexes for potential biological applications. For example, new ligands such as 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione and 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione have been synthesized through the reaction of the corresponding diazonium salts with cyclohexane-1,3-dione. nih.gov These ligands were then used to form copper (II) and zinc (II) complexes, which were characterized and evaluated for their biological activity. nih.gov The synthesis of these hydrazono derivatives showcases a different facet of the dione's reactivity, specifically the reaction at the C2 position to form a C-N bond.
The following table summarizes a selection of novel synthetic methodologies that utilize the reactivity of the cyclohexane-1,3-dione core.
Table 2: Novel Synthetic Methodologies Utilizing Cyclohexane-1,3-dione Reactivity
| Starting Material | Reagent(s) | Key Transformation | Product Class |
|---|---|---|---|
| 1,3-Cyclohexanedione, Thiophene-2-carbonyl-chloride | Ultrasonic Irradiation | C-acylation | 2-Acyl-cyclohexane-1,3-dione |
| 2-Acyl-cyclohexane-1,3-dione | Hydrazines | Cyclocondensation | Tetrahydro-4H-indazol-4-ones |
| 2-Acyl-cyclohexane-1,3-dione | Hydroxylamine | Cyclocondensation | 6,7-Dihydrobenzisoxazole |
| 1,3-Cyclohexanedione | Diazonium Salts | Azo coupling | 2-Hydrazono-cyclohexane-1,3-diones |
Data derived from various studies on the synthesis and reactivity of cyclohexane-1,3-dione derivatives. conicet.gov.arnih.gov
Furthermore, the synthesis of 2-(tetrazolylacetyl)cyclohexane-1,3-diones has been achieved through the C-acylation of cyclohexane-1,3-diones with tetrazolylacetic acids. researchgate.net These resulting triketone systems can then undergo further heterocyclization reactions. For example, their reaction with phenylhydrazine hydrochloride leads to the formation of indazolones in high yields. researchgate.net These examples underscore the utility of the 2-substituted cyclohexane-1,3-dione framework as a versatile platform for generating a wide array of heterocyclic compounds with potential applications in various fields of chemistry.
Spectroscopic and Advanced Analytical Characterization of 2 Hexylcyclohexane 1,3 Dione and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For 2-hexylcyclohexane-1,3-dione and its derivatives, both ¹H and ¹³C NMR provide invaluable information about the carbon skeleton and the chemical environment of the hydrogen atoms.
In the case of the parent cyclohexane-1,3-dione, the molecule exists in a state of keto-enol tautomerism. This dynamic equilibrium influences the NMR spectra. The ¹H NMR spectrum of cyclohexane-1,3-dione shows signals corresponding to the protons in different chemical environments. chemicalbook.com Similarly, the ¹³C NMR spectrum of cyclohexane-1,3-dione reveals distinct peaks for the carbonyl carbons and the methylene (B1212753) carbons in the ring. chemicalbook.com For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹³C NMR spectrum of cyclohexane (B81311) shows a single peak at 27.1 ppm, indicating that all six carbon atoms are chemically equivalent on a time-averaged basis due to rapid conformational changes. docbrown.info
For substituted derivatives like 2-methylcyclohexane-1,3-dione (B75653), additional signals appear in the NMR spectra, corresponding to the methyl group. chemicalbook.comnist.gov The chemical shifts and splitting patterns of these signals provide precise information about the substitution pattern. For example, a study on synthesized cyclohexane-1,3-dione derivatives used ¹H and ¹³C NMR to confirm the structures, noting specific chemical shifts and coupling constants for the protons in the cyclohexane ring and the substituent groups. researchgate.net
Table 1: Representative NMR Data for Cyclohexane-1,3-dione Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity |
| Cyclohexane-1,3-dione | ¹H | Not Specified | Not Specified | Not Specified |
| Cyclohexane-1,3-dione | ¹³C | Not Specified | Not Specified | Not Specified |
| Cyclohexane | ¹³C | CDCl₃ | 27.1 | singlet |
| 2-Methylcyclohexane-1,3-dione | ¹H | Not Specified | Not Specified | Not Specified |
| Substituted Cyclohexane-1,3-dione | ¹H | CDCl₃ | 2.57 (dd), 3.64 | Not Specified |
This table is populated with generalized data from the search results. Specific peak assignments and coupling constants would require access to the full spectral data.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound and its derivatives, IR spectroscopy is particularly useful for characterizing the carbonyl (C=O) and hydroxyl (O-H) groups associated with the keto-enol tautomerism. spcmc.ac.inresearchgate.net
β-Diketones like this compound typically exist as a mixture of keto and enol forms. The enolic form is stabilized by intramolecular hydrogen bonding, which significantly affects the IR spectrum. blogspot.com Instead of a sharp carbonyl absorption band, the enolic form often displays a broad and intense band in the region of 1640-1580 cm⁻¹. spcmc.ac.in This is due to the conjugation of the carbonyl group with the C=C double bond in the enol form and the intramolecular hydrogen bond, both of which weaken the C=O bond. spcmc.ac.in The keto form, on the other hand, may show two carbonyl absorption bands due to the splitting of the absorption band. spcmc.ac.in The broad O-H stretching absorption of the enol is typically observed in the 3000-2700 cm⁻¹ region. spcmc.ac.in
Table 2: Typical IR Absorption Frequencies for β-Diketones
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| Enolic C=O | Stretch | 1640-1580 | Broad and intense, due to conjugation and H-bonding. spcmc.ac.in |
| Keto C=O | Stretch | ~1725 | Can appear as a doublet. spcmc.ac.in |
| Enolic O-H | Stretch | 3000-2700 | Broad and shallow. spcmc.ac.in |
| C-C-C | Stretch | 1300-1230 | For aryl ketones, this stretch is also characteristic. spcmc.ac.in |
Mass Spectrometry (MS) Techniques for Molecular and Fragmentation Analysis (e.g., LC-MS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound and its derivatives, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable tools. nih.gov
GC-MS is suitable for the analysis of volatile and thermally stable compounds. Analytical methods using capillary gas chromatography have been developed for related compounds like 2-hexanone (B1666271) and 2,5-hexanedione, demonstrating the utility of this technique for separating and identifying isomers and metabolites. nih.gov The mass spectrum of a compound provides a unique fragmentation pattern that can be used for its identification. For instance, the NIST WebBook provides mass spectral data for related compounds like 2-methylcyclohexane-1,3-dione. nist.gov
LC-MS is particularly useful for analyzing less volatile or thermally labile compounds. It has been used to characterize the derivatives of cyclohexane-1,3-dione formed in reactions with aldehydes, confirming the structures of the resulting products. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for this compound was not found in the search results, studies on related cyclohexane-1,3-dione derivatives have been reported. For example, the crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione revealed that the cyclohexane-1,3-dione ring adopts a twist-boat conformation. nih.gov Such studies are crucial for understanding the steric and electronic properties of these molecules, which can influence their reactivity and biological activity. acs.org Advances in X-ray crystallography have been instrumental in the field of computer-aided drug design, allowing for the detailed structural analysis of ligand-receptor interactions. nih.gov
Chromatographic Methods for Separation and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for the analysis of this compound and its derivatives.
HPLC is a versatile technique that can be used for both analytical and preparative separations. For instance, a reverse-phase HPLC method has been developed for the analysis of 2-methylcyclohexane-1,3-dione using a C18 column and a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com This method is scalable and can be adapted for the isolation of impurities. sielc.com
GC is another powerful separation technique, particularly for volatile compounds. Gas-chromatographic analysis has been used to determine the composition of reaction mixtures in the synthesis of cyclohexane-1,3-dione and its alkyl-substituted derivatives. google.com The retention times of the components provide a means of identification and quantification.
Advanced hyphenated techniques (e.g., MEKC-DAD)
Advanced hyphenated techniques combine the high separation power of chromatography or electrophoresis with the sensitive detection capabilities of spectroscopy. Micellar Electrokinetic Chromatography with Diode Array Detection (MEKC-DAD) is one such technique that has been applied to the analysis of cyclohexane-1,3-dione derivatives.
MEKC is a capillary electrophoresis technique that uses micelles to separate both neutral and charged analytes. MEKC-DAD has been successfully employed for the analysis of aldehydes after derivatization with cyclohexane-1,3-dione. nih.gov The optimized method allowed for the separation of various aldehyde derivatives with high sensitivity and selectivity. nih.govresearchgate.net This technique has also been used for the simultaneous analysis of drug combinations, demonstrating its robustness and accuracy for quality control applications. aast.eduresearchgate.net
Theoretical and Computational Investigations of 2 Hexylcyclohexane 1,3 Dione
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular properties of organic compounds with high accuracy. For 2-hexylcyclohexane-1,3-dione, DFT calculations are instrumental in elucidating its three-dimensional geometry and the distribution of electrons within the molecule. While specific DFT data for the 2-hexyl derivative is not extensively published, analysis of related 2-substituted cyclohexane-1,3-diones, such as 2-methylcyclohexane-1,3-dione (B75653) and 2-acetyl-1,3-cyclohexanedione (B1360261), provides a robust framework for understanding its characteristics. nih.govnih.gov
DFT calculations typically involve geometry optimization to find the lowest energy arrangement of atoms. For the enol tautomer of a 2-alkylcyclohexane-1,3-dione, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the ring and its substituents. The electronic structure is described by the molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO energy correlating to its ability to donate electrons and the LUMO energy to its ability to accept electrons. QSAR (Quantitative Structure-Activity Relationship) studies on cyclohexane-1,3-dione derivatives have utilized these DFT-derived electronic descriptors to predict their biological activity. nih.gov
Table 1: Predicted Key Molecular Descriptors for a Generic 2-Alkylcyclohexane-1,3-dione Enol Tautomer based on DFT Calculations
| Descriptor | Predicted Value/Characteristic | Significance |
| HOMO Energy | Moderately high | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Moderately low | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Relatively small | Suggests higher reactivity |
| Dipole Moment | Significant | Due to the presence of two carbonyl groups |
| Molecular Electrostatic Potential (MEP) | Negative potential around oxygen atoms | Indicates sites for electrophilic attack |
Note: The exact values would depend on the specific 2-alkyl substituent and the level of theory used in the DFT calculations.
Computational Analysis of Tautomeric Forms and Energetics
This compound can exist in several tautomeric forms, primarily the diketo form and two enol forms, where a proton is transferred from the central carbon (C2) to one of the carbonyl oxygen atoms. Computational studies on analogous systems like 4-methyl-cyclohexane-1,3-dione and 2-acetyl-1,3-cyclohexanedione have shown that the enolic forms are generally more stable than the diketo form. nih.govresearchgate.net This stability is attributed to the formation of a conjugated system and, in some conformations, an intramolecular hydrogen bond.
The two primary enol forms can be described as the exo-enol and the endo-enol, depending on the orientation of the enolic hydroxyl group relative to the rest of the ring. Computational analysis, including geometry optimization and frequency calculations at a given level of theory (e.g., B3LYP/6-31+G(d,p)), allows for the determination of the relative energies of these tautomers. nih.gov For 2-acetyl-1,3-cyclohexanedione, the enolic form is overwhelmingly favored, with the diketo form being negligible. nih.gov A similar trend is expected for this compound.
Table 2: Theoretical Relative Energies of Tautomeric Forms of a 2-Substituted Cyclohexane-1,3-dione
| Tautomer | Key Structural Feature | Predicted Relative Stability |
| Diketo | Two C=O groups at positions 1 and 3 | Least stable |
| Endo-Enol | Intramolecular H-bond between enolic OH and other C=O | Most stable |
| Exo-Enol | Enolic OH pointing away from the other C=O | Intermediate stability |
Note: The relative energies are qualitative predictions based on trends observed in similar molecules. The hexyl group's steric interactions could slightly influence these equilibria.
Reaction Mechanism Predictions and Transition State Calculations
Computational chemistry is a valuable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the calculation of activation barriers via the identification of transition states. For this compound, a key process to consider is the interconversion between its tautomers.
The mechanism for keto-enol tautomerization can be catalyzed by acids or bases. In the absence of a catalyst, the direct transfer of a proton from carbon to oxygen has a very high energy barrier. Computational studies on related systems suggest that in solution, the tautomerization is often mediated by solvent molecules. For instance, in an aqueous environment, water molecules can form a bridge to facilitate proton transfer, significantly lowering the activation energy. researchgate.net The transition state for this process would involve a transient species where the proton is shared between the carbon, the oxygen, and the mediating solvent molecules. DFT calculations can determine the geometry and energy of this transition state, providing the activation energy for the reaction. While specific studies on the 2-hexyl derivative are not available, the general mechanisms are expected to be similar to other cyclohexane-1,3-diones.
Conformational Analysis through Computational Modeling
The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. With the introduction of a hexyl group at the C2 position, this compound will have two primary chair conformations that can interconvert via a process known as ring flipping. These conformations are distinguished by whether the hexyl group occupies an axial or an equatorial position.
In general, for substituted cyclohexanes, the conformation where the substituent is in the equatorial position is more stable to avoid steric repulsion with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). quimicaorganica.org For a bulky substituent like a hexyl group, this preference for the equatorial position is expected to be very strong.
Computational modeling, using methods like molecular mechanics or DFT, can quantify the energy difference between the axial and equatorial conformers. For the enol tautomer of this compound, the situation is more complex as the ring is no longer a simple cyclohexane. The presence of the sp²-hybridized carbon at the double bond flattens the ring slightly. However, the fundamental principle of avoiding steric strain remains. The hexyl group in the axial position would experience significant steric hindrance, making the equatorial conformation overwhelmingly favored.
Table 3: Conformational Analysis of the 2-Hexyl Group in the Enol Tautomer of this compound
| Conformer | Hexyl Group Position | Predicted Relative Energy | Key Steric Interaction |
| Chair 1 | Equatorial | Lower | Minimal steric strain |
| Chair 2 | Axial | Higher | Significant 1,3-diaxial interactions |
Furthermore, the hexyl chain itself has multiple rotational conformations (rotamers) that would need to be considered in a full conformational analysis to identify the global minimum energy structure.
Future Research Directions and Perspectives in 2 Hexylcyclohexane 1,3 Dione Chemistry
Innovations in Stereoselective Synthesis of 2-Hexylcyclohexane-1,3-dione Analogs
The creation of specific three-dimensional arrangements (stereoisomers) is crucial in modern chemistry, and the synthesis of chiral 2-substituted cyclohexane-1,3-dione analogs is an area ripe for innovation. A significant challenge lies in controlling the formation of quaternary stereocenters, which are carbon atoms bonded to four different non-hydrogen groups. nih.gov
One promising approach is the use of biocatalysis. Ene-reductases, for example, have been successfully employed in the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones through a process called desymmetrizing hydrogenation. nih.govacs.org This method breaks the symmetry of a prochiral starting material to generate a single enantiomer with high selectivity (up to >99% ee). nih.govacs.org Applying such enzymatic strategies to precursors of this compound could provide highly efficient and enantiomerically pure products.
Organocatalysis offers another powerful tool. Chiral organocatalysts, such as bifunctional amino-squaramides, can promote one-pot, multi-step reactions to build highly functionalized cyclohexanes with multiple stereocenters. nih.gov For instance, a one-pot Michael-Michael-1,2-addition sequence has been developed to yield cyclohexanes with five contiguous stereogenic centers in excellent yields and stereoselectivities. nih.gov Adapting these cascade reactions to incorporate a hexyl substituent would be a significant step forward. Furthermore, chiral phase-transfer catalysis using derivatives of 1,2-diaminocyclohexane has shown effectiveness in creating stereocenters in related heterocyclic systems, a technique that could be explored for the asymmetric alkylation of the cyclohexane-1,3-dione core. nih.gov
Below is a table summarizing key findings in the stereoselective synthesis of related cyclohexane (B81311) derivatives.
| Catalyst Type | Reaction | Substrate Type | Key Outcome | Reference |
| Ene-reductase (YqjM) | Asymmetric Desymmetrization | 4,4-disubstituted 2,5-cyclohexadienone | Chiral 2-cyclohexenones with >99% ee | nih.govacs.org |
| Amino-squaramide | Michael-Michael-1,2-addition | β-ketoester, nitrostyrene, dicyanoolefin | Functionalized cyclohexanes with 5 stereocenters, >99% ee | nih.gov |
| Chiral Salen-Mo Complex | Asymmetric Cyclopropanation | Alkenes and 1,2-dicarbonyls | Chiral cyclopropanes in good yields and enantioselectivity | nih.gov |
| Ruthenium Complexes | Asymmetric Transfer Hydrogenation | Cyclohexenone derivatives | Enantiomerically enriched 4-hydroxy-2-cyclohexanones | mdpi.com |
Exploration of Novel and Sustainable Reaction Pathways for Functionalization
The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing atom economy, energy efficiency, and the use of renewable resources. The functionalization of the this compound core is an area where such principles can be effectively applied.
Recent studies have demonstrated the use of natural base catalysts derived from waste snail shells for the synthesis of functionalized chromenes. oiccpress.com This approach leverages a renewable, CaO-enriched biological material as a heterogeneous catalyst in water at ambient temperature, offering a cost-effective and environmentally benign alternative to traditional methods. oiccpress.com Exploring similar natural catalysts for the functionalization of this compound could lead to greener synthetic routes.
Photochemical reactions, which use light as a renewable energy source, represent another sustainable pathway. A novel photochemical protocol has been developed for the selective difluoromethylation of bicyclobutanes in green solvents, demonstrating high atom economy and chemo-selectivity. nih.gov Investigating light-mediated reactions for the C-H functionalization or side-chain modification of this compound could unlock new chemical space without relying on harsh reagents.
Design and Synthesis of Advanced Chemical Scaffolds Incorporating the Dione (B5365651) Moiety
The cyclohexane-1,3-dione ring is a versatile building block, or scaffold, for the construction of a diverse range of heterocyclic compounds. researchgate.net Its unique reactivity allows it to participate in multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, which is a highly efficient method for building molecular diversity. semanticscholar.orgnih.gov
Research has extensively used cyclohexane-1,3-dione as a key starting material for synthesizing fused pyran, pyridine (B92270), thiophene (B33073), and 1,2,4-triazine (B1199460) derivatives. nih.govnih.gov For example, reacting a derivative of cyclohexane-1,3-dione with aromatic aldehydes and malononitrile (B47326) or ethyl cyanoacetate (B8463686) can produce various tetrahydrobenzo[b]pyran and pyridine structures. nih.gov These MCRs are often straightforward and lead to complex molecules that would otherwise require lengthy, multi-step syntheses. semanticscholar.org
The dione scaffold has also been used to create more complex fused systems, such as quinoline-2,5-diones through phase-transfer catalyzed cascade reactions. colab.ws By starting with cyclohexane-1,3-dione-derived enaminones, researchers can access architecturally complex quinoline (B57606) structures with high diastereoselectivity. colab.ws Future work could focus on using this compound in these and other MCRs to generate novel libraries of complex molecules. The hexyl group could provide specific lipophilic characteristics to the resulting scaffolds, influencing their physical and biological properties. The design of new cascade reactions starting from this compound could lead to unique polycyclic and spirocyclic frameworks that are currently inaccessible.
Development of Catalytic Systems for Dione-Mediated Transformations
The development of new catalytic systems is paramount for controlling the reactivity of the cyclohexane-1,3-dione moiety and enabling new transformations. The dione can act as a substrate, a precursor to a reactive intermediate, or even as a ligand in a catalytic complex. nih.gov
Transition-metal catalysis has been widely employed for reactions involving the dione core. Transition metals like rhodium, palladium, and ruthenium are effective in catalyzing C-H activation and annulation reactions. nih.govrsc.orgbohrium.com For example, Rh(III)-catalyzed annulation of enaminones derived from cyclohexane-1,3-dione with iodonium (B1229267) ylides can produce spirocyclic compounds. nih.gov Similarly, palladium catalysts are used for cross-coupling reactions to form C-C bonds, while ruthenium catalysts have also found application. researchgate.netresearchgate.net Future research could focus on developing catalysts specifically tailored for the 2-hexyl derivative, potentially enabling regioselective functionalization at different positions on the ring or the hexyl chain.
| Catalyst System | Transformation Type | Product Class | Reference |
| Rh(III) Complexes | C-H Annulation/Cyclization | Spirocyclo-pyrrol-3-ones, Isocoumarins | nih.gov |
| Palladium (Pd) Complexes | Cross-Dehydrogenation Coupling | 1,3-Dienes | researchgate.net |
| Copper (Cu) Salts | Click Reaction, MCRs | 1,2,3-Triazoles, Pyran derivatives | semanticscholar.orgnih.gov |
| Organocatalysts (e.g., Chiral Amines) | Cascade Reactions (e.g., Michael Addition) | Highly substituted cyclohexanes | nih.gov |
Organocatalysis provides a metal-free alternative for transformations involving the dione. Chiral secondary amines and phosphoric acids have been used to catalyze asymmetric reactions, such as formal [4+2] cycloadditions, affording functionalized decalin derivatives with high stereoselectivity. acs.org The development of new organocatalysts could enable novel cascade reactions starting from this compound, leading to complex chiral molecules in a single, efficient step.
Biocatalysis , as mentioned in the context of stereoselective synthesis, also holds immense potential. The use of enzymes can offer unparalleled selectivity under mild, environmentally friendly conditions (typically in water at or near room temperature). nih.govacs.org Exploring a wider range of enzymes for the transformation of this compound and its derivatives could lead to novel and valuable chiral building blocks.
Q & A
Q. What are the standard synthetic protocols for preparing 2-hexylcyclohexane-1,3-dione?
The synthesis of this compound typically involves a condensation reaction between cyclohexane-1,3-dione and hexyl-substituted reagents. A common approach is to use alkylation or Michael addition strategies. For example, cyclohexane-1,3-dione derivatives are often synthesized via reactions with orthoesters (e.g., ethyl orthoformate) or alkyl halides under acidic or basic conditions. Purification is achieved using column chromatography or recrystallization to isolate the product . Key parameters include temperature control (60–100°C), solvent selection (e.g., acetic acid or xylene), and stoichiometric ratios of reactants to minimize side products.
Q. How is the purity and structural integrity of this compound verified?
Purity and structural confirmation rely on a combination of analytical techniques:
- 1H NMR and 13C NMR : To confirm the presence of the hexyl chain (δ ~0.8–1.5 ppm for alkyl protons) and the diketone moiety (δ ~2.5–3.5 ppm for carbonyl groups) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade compounds) .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peaks matching C12H20O2) .
Q. What are the key solubility and stability parameters for this compound in various solvents?
The compound is lipophilic due to the hexyl substituent, showing high solubility in organic solvents like dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO). Aqueous solubility is limited but can be enhanced using surfactants or co-solvents. Stability studies under varying pH (4–9) and temperature (−20°C to 25°C) are critical for storage; degradation is monitored via UV-Vis spectroscopy or TLC .
Advanced Research Questions
Q. What methodologies are employed to study the regioselectivity in reactions involving this compound?
Regioselectivity in cycloadditions or nucleophilic attacks is investigated using:
- Density Functional Theory (DFT) : To model electron density distributions and predict reactive sites (e.g., carbonyl vs. alkyl positions) .
- Isotopic Labeling : 13C or 18O isotopes track bond formation/cleavage in complex reactions .
- Kinetic Studies : Reaction rates under varying conditions (e.g., solvent polarity, catalysts) reveal preferential pathways .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Computational tools like Gaussian or ORCA simulate:
- Transition States : To identify energy barriers for proposed mechanisms (e.g., keto-enol tautomerization).
- Molecular Electrostatic Potential (MEP) Maps : Highlight nucleophilic/electrophilic regions influenced by the hexyl group .
- Docking Studies : For biological applications, ligand-receptor interactions are modeled to predict binding affinities .
Q. How do substituents like the hexyl group influence the pharmacological profile of cyclohexane-1,3-dione derivatives?
The hexyl chain enhances lipophilicity, improving membrane permeability in cellular assays. Structure-Activity Relationship (SAR) studies compare analogs with varying alkyl lengths to optimize:
Q. What are the challenges in interpreting conflicting data on the biological activity of cyclohexane-1,3-dione derivatives?
Discrepancies often arise from:
- Assay Variability : Differences in cell lines, incubation times, or solvent controls (e.g., DMSO toxicity thresholds) .
- Compound Purity : Impurities from synthesis (e.g., unreacted starting materials) may skew results; rigorous HPLC validation is essential .
- Structural Isomerism : Enol-keto equilibria or stereochemical variations can alter bioactivity. X-ray crystallography or NOESY NMR resolves such ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
